3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)-
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Overview
Description
3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the 2,4-dichlorophenyl group: This step often involves a substitution reaction where a suitable precursor is reacted with 2,4-dichlorophenyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: To ensure precise control over reaction conditions.
Catalysts: To enhance the reaction rate and yield.
Purification steps: Such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The triazole ring and the phenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation products: Ketones or aldehydes.
Reduction products: Alcohols or amines.
Substitution products: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
Biology
- Investigated for its potential as an antimicrobial or antifungal agent.
- Studied for its interactions with biological macromolecules.
Medicine
- Explored for its potential as a pharmaceutical agent, particularly in the treatment of fungal infections.
- Investigated for its potential anti-cancer properties.
Industry
- Used in the development of agrochemicals.
- Studied for its potential use in materials science.
Mechanism of Action
The mechanism of action of 3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- involves:
Molecular Targets: The compound may target enzymes or receptors in biological systems.
Pathways Involved: It may interfere with metabolic pathways or signal transduction pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Ketoconazole: A triazole derivative with antifungal properties.
Itraconazole: A triazole derivative used to treat fungal infections.
Uniqueness
- The presence of the 2,4-dichlorophenyl group may confer unique biological activities.
- The specific substitution pattern on the triazole ring may result in distinct reactivity and interactions with biological targets.
Properties
CAS No. |
107658-79-7 |
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Molecular Formula |
C15H17Cl2N3O2 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)heptan-3-one |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-2-3-4-14(21)15(22,8-20-10-18-9-19-20)12-6-5-11(16)7-13(12)17/h5-7,9-10,22H,2-4,8H2,1H3 |
InChI Key |
ULRANBSWHVQKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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